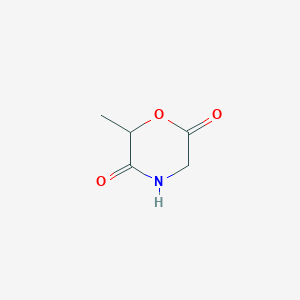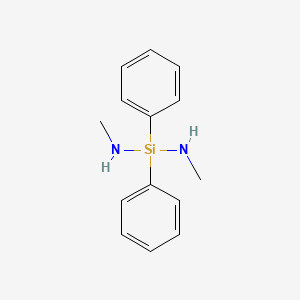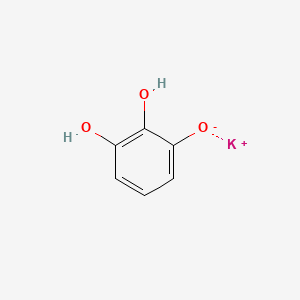![molecular formula C25H46O7 B14711388 4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid CAS No. 13410-34-9](/img/structure/B14711388.png)
4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid is a complex organic compound with the molecular formula C25H46O7. It is known for its unique structure, which includes a hydroxy group, an octadecanoyloxy group, and a butanoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid typically involves esterification and hydrolysis reactions. One common method includes the esterification of butanoic acid with 2-hydroxy-3-(octadecanoyloxy)propyl alcohol under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using specialized reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments helps in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Applications De Recherche Scientifique
4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mécanisme D'action
The mechanism of action of 4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid involves its interaction with specific molecular targets. The hydroxy and ester groups play a crucial role in its reactivity and binding to biological molecules. The compound can modulate various biochemical pathways, including lipid metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-Hydroxy-3-(stearoyloxy)propoxy]-4-oxobutanoic acid: Similar structure but with a stearoyloxy group instead of an octadecanoyloxy group.
O-{Hydroxy[2-hydroxy-3-(stearoyloxy)propoxy]phosphoryl}serine: Contains a phosphoryl group and is involved in different biochemical pathways.
Uniqueness
4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid is unique due to its specific ester and hydroxy groups, which confer distinct chemical and biological properties. Its long-chain octadecanoyloxy group also differentiates it from similar compounds, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
13410-34-9 |
|---|---|
Formule moléculaire |
C25H46O7 |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
4-(2-hydroxy-3-octadecanoyloxypropoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C25H46O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)31-20-22(26)21-32-25(30)19-18-23(27)28/h22,26H,2-21H2,1H3,(H,27,28) |
Clé InChI |
JZRZUXISDDGKIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)



![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)



![Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium](/img/structure/B14711356.png)




